2-Anilinocyclopentanecarboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Cyclization
2-Anilinocyclopentanecarboxylic acid plays a role in synthesis and cyclization processes. A study by Yoon and Cho (2015) demonstrated the use of 2-bromocyclohex-1-enecarboxylic acids in a palladium-catalyzed cyclization process with arylhydrazines, leading to the formation of 2-anilinohydroisoindoline-1,3-diones. This process highlights the compound's utility in creating complex molecular structures through carbonylative cyclization under carbon monoxide pressure, suggesting its potential in organic synthesis and medicinal chemistry applications Yoon & Cho, 2015.
Biological Evaluation and Docking Analysis
In the field of pharmacology, this compound derivatives have been explored for their antitumor properties. El‐serwy et al. (2016) synthesized novel quinazolin derivatives from 2-substituted-3,1-benzoxazin-4-one, derived from different acid chlorides and anthranilic acid, to evaluate their cytotoxic activity against human carcinoma cell lines. The study found that compounds containing N-phenyl aniline showed significant inhibition, indicating the potential of this compound derivatives in cancer therapy research El‐serwy et al., 2016.
Catalytic Carboxylation and Organic Synthesis
Giri et al. (2010) developed a Pd(II)-catalyzed ortho-C-H carboxylation of anilides using this compound, presenting a novel method for assembling biologically significant molecules such as benzoxazinones and quinazolinones. This method provides a more efficient route for synthesizing complex organic molecules without the need for external directing groups, demonstrating the compound's versatility in organic synthesis and potential pharmaceutical applications Giri et al., 2010.
Metal-Organic Frameworks and Sensing Applications
Wang et al. (2009) explored the use of 2-amino-1,4-benzenedicarboxylic acid, a related compound, in constructing metal-organic frameworks (MOFs) for postsynthetic modification. These MOFs, developed with pendant amino groups, serve as platforms for chemical manipulation, potentially leading to new materials for sensing, catalysis, and gas storage. The study demonstrates the structural versatility and functional potential of compounds related to this compound in materials science Wang et al., 2009.
Environmental Applications and Polymer Production
The catalytic production of bio-based polyester monomers like 2,5-furandicarboxylic acid from lignocellulosic biomass, as reviewed by Zhang et al. (2015), showcases the potential of this compound derivatives in sustainable chemistry. The study highlights advancements in catalyst development for synthesizing environmentally friendly polymers, suggesting the broader applicability of such compounds in green chemistry and sustainable materials Zhang et al., 2015.
Mechanism of Action
Target of Action
Carboxylic acids, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
The presence of the aniline group may influence the compound’s interaction with its targets, potentially through hydrogen bonding or pi-stacking interactions .
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways, including the tricarboxylic acid (tca) cycle, which plays a crucial role in energy production .
Pharmacokinetics
Carboxylic acids, in general, are known to have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of Action
The effects of carboxylic acids can vary widely depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Anilinocyclopentanecarboxylic acid. For instance, pH can affect the ionization state of the carboxylic acid group, potentially influencing its interactions with biological targets. Additionally, temperature and solvent conditions can impact the compound’s stability and solubility .
Properties
IUPAC Name |
2-anilinocyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPIDJWURGPHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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